4-amino-3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one
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Overview
Description
4-amino-3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an amino group, a dichlorobenzylthio group, and a triazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea. This intermediate is then reacted with cyanuric chloride under basic conditions to yield the desired triazine derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the triazinone ring to a triazine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino or dichlorobenzylthio groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted triazine derivatives.
Scientific Research Applications
4-amino-3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-amino-3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In the context of its anticancer properties, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-((2,4-dichlorophenyl)thio)-1,2,4-triazin-5(4H)-one
- 4-amino-3-((2,4-dichlorobenzyl)thio)-1,2,4-triazine
- 4-amino-3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-6(4H)-one
Uniqueness
4-amino-3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one is unique due to the specific positioning of the amino and dichlorobenzylthio groups on the triazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the specific context of its use.
Properties
IUPAC Name |
4-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(8(12)3-7)5-18-10-15-14-4-9(17)16(10)13/h1-4H,5,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFXKMCSPZYDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=CC(=O)N2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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